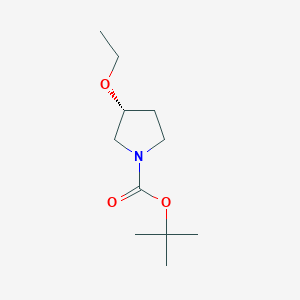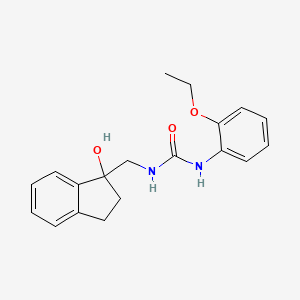
1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea, also known as EPI-001, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer and other diseases.
Applications De Recherche Scientifique
Molecular Rearrangements and Synthesis of Derivatives
Research on molecular rearrangements involving urea derivatives has led to the creation of new indole and imidazolinone derivatives. Such studies are crucial for understanding the structural transformations and potential applications in synthesizing pharmacologically active molecules or materials with specific properties (Klásek, Lyčka, & Holčapek, 2007).
Antimicrobial Activity
Derivatives of urea have been synthesized and evaluated for their antimicrobial properties, highlighting the potential use of such compounds in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Gelation and Material Science
The study of low molecular weight hydrogelators, including urea derivatives, offers insights into the rheology, morphology, and gelation properties influenced by anions. These findings have implications for designing materials with tunable physical properties for various applications, from medical to environmental (Lloyd & Steed, 2011).
Enzyme Inhibition and Cancer Research
Some urea derivatives have been studied for their enzyme inhibition capabilities and potential anticancer activities. These compounds' interactions with biological targets can inform the development of novel therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Corrosion Inhibition
Research into organic compounds, including specific urea derivatives, as corrosion inhibitors for mild steel in hydrochloric acid solution has shown promising results. Such studies are vital for developing more effective and environmentally friendly corrosion prevention methods (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-10-6-5-9-16(17)21-18(22)20-13-19(23)12-11-14-7-3-4-8-15(14)19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLSZSFGGCCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808758.png)
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2808762.png)
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2808764.png)
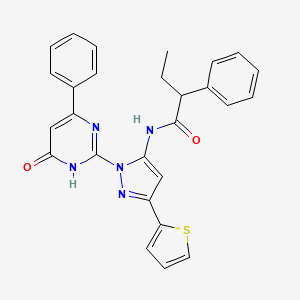
![N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808766.png)
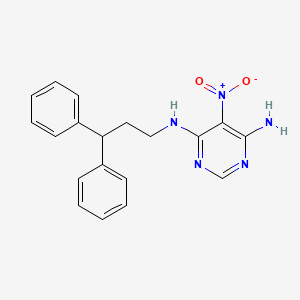
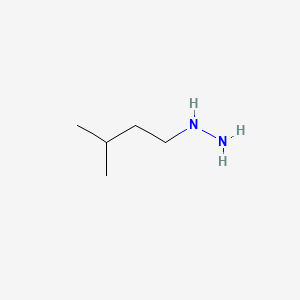
![4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one](/img/structure/B2808770.png)
![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)
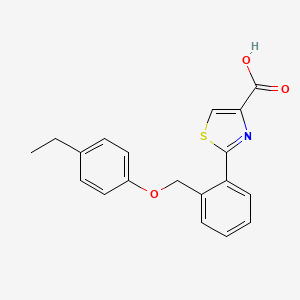
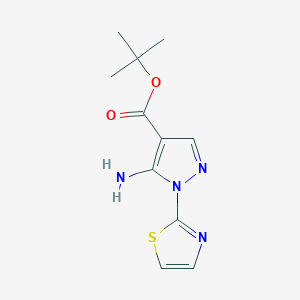
![2-Chloro-1-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2808776.png)
